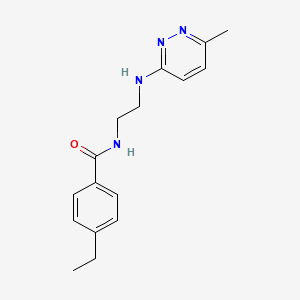
(6-Aminohexyl)(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Aminohexyl)(methyl)amine” is a chemical compound with the CAS Number: 2997-06-0 . It has a molecular weight of 130.23 and is typically stored at 4 degrees Celsius . The compound is in liquid form .
Synthesis Analysis
The synthesis of amines like “(6-Aminohexyl)(methyl)amine” can be achieved through various methods. One common method is the alkylation of amines with alcohols . This process involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives . Another method involves the reaction of alkyl halides with ammonia or an alkylamine .Molecular Structure Analysis
The molecular structure of “(6-Aminohexyl)(methyl)amine” can be represented by the InChI code: 1S/C7H18N2/c1-9-7-5-3-2-4-6-8/h9H,2-8H2,1H3 . This indicates that the compound consists of 7 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms .Chemical Reactions Analysis
Amines, including “(6-Aminohexyl)(methyl)amine”, can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions with alkyl halides . They can also react with sulfonyl groups to form sulfonamides .Physical And Chemical Properties Analysis
“(6-Aminohexyl)(methyl)amine” is a liquid at room temperature . It has a molecular weight of 130.23 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
Amine-Modified Oligodeoxynucleotides (AMO) Synthesis
(6-Aminohexyl)(methyl)amine: plays a crucial role in the preparation of amine-modified oligodeoxynucleotides (AMO). These AMOs are commonly used as probe oligodeoxynucleotides for DNA microarray preparation. Researchers utilize two methods for AMO synthesis:
Safety and Hazards
“(6-Aminohexyl)(methyl)amine” is associated with several safety hazards. It has been assigned the signal word “Danger” and is associated with the hazard statements H227, H302, H314, and H335 . These statements indicate that the compound is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
N'-methylhexane-1,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-9-7-5-3-2-4-6-8/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFWLCJAPSAGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Aminohexyl)(methyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole](/img/structure/B2617665.png)


![N-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2617673.png)
![{1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid](/img/structure/B2617674.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide](/img/structure/B2617677.png)


![N-(2-methoxyethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2617681.png)


![(2E)-4-oxo-4-[4-benzylpiperazinyl]but-2-enoic acid](/img/structure/B2617684.png)